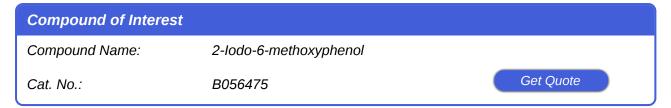


# 2-Iodo-6-methoxyphenol CAS number and properties

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An In-depth Technical Guide to **2-lodo-6-methoxyphenol** 

#### Introduction

**2-lodo-6-methoxyphenol**, an organoiodine compound, is a valuable building block in synthetic organic chemistry.[1][2] It belongs to the class of halogenated phenols and is structurally derived from guaiacol (2-methoxyphenol).[3][4] Its unique arrangement of iodo, methoxy, and hydroxyl functional groups on the aromatic ring imparts specific reactivity, making it a significant precursor in the synthesis of complex molecules, including pharmaceuticals.[3] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers and professionals in drug development.

# **Physicochemical Properties**

The physical and chemical properties of **2-lodo-6-methoxyphenol** are summarized in the table below.



Property	Value	Source
CAS Number	111726-46-6	[1][3][5][6][7]
Molecular Formula	C7H7IO2	[1][5][6][7]
Molecular Weight	250.03 g/mol	[1][2][3][8]
Appearance	Solid	[5][7]
Density	1.9 ± 0.1 g/cm <sup>3</sup>	[6]
Boiling Point	233.2 ± 20.0 °C at 760 mmHg	[6]
Flash Point	94.9 ± 21.8 °C	[6]
LogP	2.14 - 2.2	[2][6]
Purity	≥95%	[7][8]
Storage	Keep in a dark place, sealed in dry, 2-8°C	[5]

# **Synthesis and Experimental Protocols**

The synthesis of **2-lodo-6-methoxyphenol** is primarily achieved through the electrophilic iodination of its precursor, guaiacol. The electron-donating hydroxyl (-OH) and methoxy (-OCH<sub>3</sub>) groups activate the aromatic ring, directing the substitution to the ortho and para positions.[3]

## **Experimental Protocol 1: Direct Iodination**

A common and direct method involves the electrophilic aromatic substitution on guaiacol using molecular iodine (I<sub>2</sub>) in the presence of an oxidizing agent.[3]

#### Methodology:

- Dissolve guaiacol (2-methoxyphenol) in a suitable solvent.
- Add molecular iodine (I2) to the solution.



- Introduce an oxidizing agent to facilitate the electrophilic attack of iodine on the aromatic ring.
- The reaction mixture is stirred, typically at room temperature, until the reaction is complete (monitored by techniques like TLC).
- Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
- The organic layer is washed, dried, and concentrated to yield the crude product.
- Purification is achieved through techniques such as column chromatography or recrystallization to obtain pure 2-lodo-6-methoxyphenol.

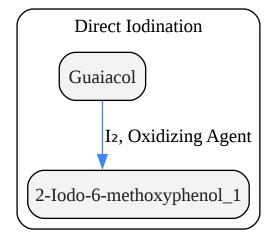
# Experimental Protocol 2: Multi-step Synthesis via Protection-Iodination-Deprotection

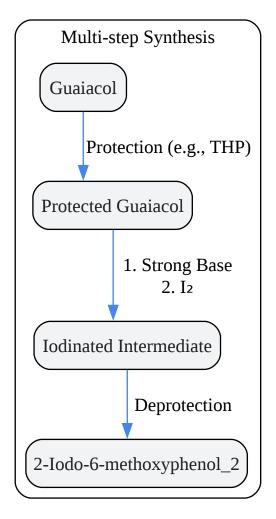
This method is employed to achieve higher regioselectivity and involves protecting the reactive hydroxyl group.

#### Methodology:

- Protection: The phenolic hydroxyl group of guaiacol is protected, for instance, with a tetrahydropyranyl (THP) group to form a THP-ether.[3]
- Ortho-lithiation and Iodination: The protected guaiacol is treated with a strong base (e.g., n-butyllithium) to achieve ortho-lithiation. This is followed by quenching with an iodine source (l<sub>2</sub>) to introduce the iodine atom at the desired ortho position.[3]
- Deprotection: The protecting group (e.g., THP) is removed under acidic conditions to yield 2lodo-6-methoxyphenol.[3]







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Synthesis workflows for **2-lodo-6-methoxyphenol**.

# **Chemical Reactivity and Significance**

The chemical utility of **2-lodo-6-methoxyphenol** is largely dictated by the carbon-iodine bond. Iodine's nature as a large and less electronegative halogen results in a weak C-I bond, making the iodo group an excellent leaving group in nucleophilic substitution reactions.[3] More importantly, this bond is highly reactive in transition-metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Ullmann reactions, often showing superior reactivity compared to its bromo- or chloro-analogues.[3] The ortho positioning of the iodo group, flanked by the hydroxyl and methoxy groups, creates a distinct steric and electronic environment that can be leveraged for regioselective synthesis.[3]

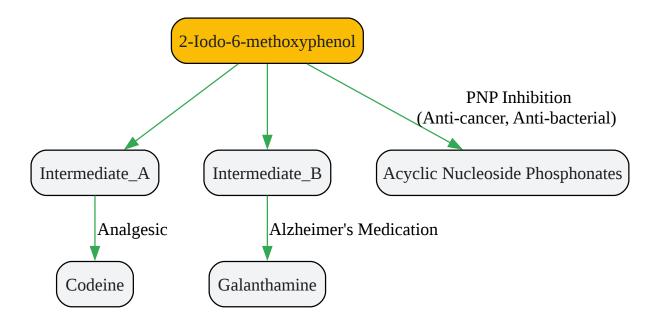


## **Applications in Research and Drug Development**

**2-lodo-6-methoxyphenol** serves as a crucial starting material for the synthesis of various biologically active compounds.

### **Precursor for Complex Molecules**

This compound is a foundational piece for building molecular complexity. It has been utilized as a starting block in the total synthesis of opiate alkaloids like (±)-codeine, a widely used analgesic, and in the synthesis of galanthamine, a medication for Alzheimer's disease.[3] The iodo-substituent is particularly valuable as it can form halogen bonds with protein residues, a type of interaction increasingly recognized in rational drug design.[3]



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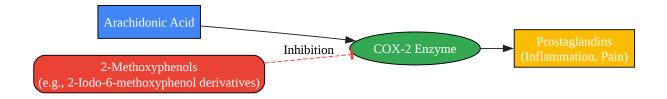
Role as a precursor in the synthesis of bioactive molecules.

## **Potential Biological Activities of Methoxyphenols**

While specific signaling pathway data for **2-lodo-6-methoxyphenol** is not extensively detailed, the broader class of 2-methoxyphenols has been studied for various biological activities. Some 2-methoxyphenols have demonstrated antioxidant, antimicrobial, and anti-inflammatory properties.[9][10][11][12] For instance, certain 2-methoxyphenols act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.[9] The



inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).



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Conceptual diagram of COX-2 inhibition by 2-methoxyphenols.

#### Conclusion

**2-lodo-6-methoxyphenol** is a highly versatile and valuable reagent in organic synthesis. Its well-defined physicochemical properties and predictable reactivity make it an important precursor for a range of complex and biologically significant molecules. For researchers and professionals in drug discovery and development, a thorough understanding of this compound's chemistry is essential for leveraging its potential in the design and synthesis of novel therapeutic agents.

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